molecular formula C3HCl2FO2 B6296795 3,3-Dichloro-2-fluoro-2-propenoic acid CAS No. 433-63-6

3,3-Dichloro-2-fluoro-2-propenoic acid

Cat. No.: B6296795
CAS No.: 433-63-6
M. Wt: 158.94 g/mol
InChI Key: QXNRBKVNRAUGAZ-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-fluoro-2-propenoic acid is a chemical compound with the molecular formula C3H3Cl2FO2. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a propenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-fluoro-2-propenoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of dichloropropenoic acid as a precursor, which is then fluorinated to introduce the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-fluoro-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3-Dichloro-2-fluoro-2-propenoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-fluoro-2-propenoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound has a similar structure but includes an additional fluorine atom, which can lead to different chemical properties and reactivity.

    3,3-Dichloropropenoic acid: Lacks the fluorine atom, making it less versatile in certain applications.

Uniqueness

3,3-Dichloro-2-fluoro-2-propenoic acid is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3-dichloro-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2FO2/c4-2(5)1(6)3(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNRBKVNRAUGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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